Product packaging for 2H,3H-[1,4]dioxino[2,3-g]isoquinoline(Cat. No.:CAS No. 4362-07-6)

2H,3H-[1,4]dioxino[2,3-g]isoquinoline

Cat. No.: B2741737
CAS No.: 4362-07-6
M. Wt: 187.198
InChI Key: YPQPYWMYACLTHV-UHFFFAOYSA-N
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Description

2H,3H-[1,4]Dioxino[2,3-g]isoquinoline ( 4362-07-6) is a high-purity tricyclic organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . This structure features an isoquinoline moiety, a privileged scaffold in medicinal chemistry, fused to a 1,4-dioxane ring . As a key synthetic intermediate, this compound is part of a class of chemicals investigated for potential biological activities. Related dioxino-fused heterocyclic compounds have been synthesized and evaluated as potential antitumor agents, demonstrating the research interest in this structural motif for developing new therapeutic entities . Furthermore, certain isoquinoline derivatives have been studied for their role as inhibitors of targets like the Insulin-like Growth Factor-1 Receptor (IGF-1R), highlighting their relevance in oncology and immunology research . The compound is supplied for laboratory research and development purposes only. This product is labeled with the statement "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions and refer to the product's Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B2741737 2H,3H-[1,4]dioxino[2,3-g]isoquinoline CAS No. 4362-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-2-12-7-9-6-11-10(5-8(1)9)13-3-4-14-11/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQPYWMYACLTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=CN=CC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Dioxinoisoquinoline Frameworks

Overview of Key Synthetic Routes

The construction of the dioxinoisoquinoline framework can be achieved through various synthetic blueprints, primarily differing in their convergence and efficiency. These routes typically involve the initial formation of a suitably functionalized 1,4-benzodioxane (B1196944) derivative, which then serves as the substrate for the subsequent annulation of the nitrogen-containing heterocyclic ring.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a robust and classical route to dioxinoquinoline derivatives. A representative approach involves the treatment of 6-acetamido-2,3-dihydro-1,4-benzodioxine with a Vilsmeier-Haack reagent, such as phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF). nih.gov This reaction leads to the formation of key tricyclic intermediates, which can then be further modified and cyclized to yield the final linear dioxinoquinoline structure. nih.gov This methodical, step-by-step approach allows for the isolation and purification of intermediates, offering precise control over the construction of the molecular framework. The initial substrate, 6-acetamido-2,3-dihydro-1,4-benzodioxine, is itself prepared from commercially available starting materials, making this a viable, albeit lengthy, pathway to the target compound. nih.gov

One-Pot Reaction Strategies

In contrast to sequential multi-step methods, one-pot reactions offer a more efficient and atom-economical approach to constructing complex heterocyclic systems like isoquinolines. rsc.orgmdpi.com These strategies involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the need for isolation of intermediates and reducing solvent waste and reaction time. For instance, various N-fused isoquinoline (B145761) derivatives have been synthesized using a one-pot reaction involving an initial reaction of a substituted benzene (B151609) with a heterocycle containing an N-H group, followed by an intramolecular palladium-catalyzed C-H arylation. rsc.org Another innovative one-pot process combines enzymatic and chemical reactions; a chemoenzymatic approach uses a laccase/TEMPO system to oxidize benzylic alcohols to aldehydes, which then undergo a Pictet-Spengler reaction to form tetrahydroisoquinolines. mdpi.com While not directly applied to 2H,3H- nrochemistry.comrsc.orgdioxino[2,3-g]isoquinoline, these methodologies showcase the potential for developing convergent one-pot syntheses for this specific framework, for example, by combining the formation of a key bond with subsequent cyclization in a single operation. researchgate.netnih.gov

Ring-Forming Reactions for the Isoquinoline Moiety

The critical step in the synthesis of the 2H,3H- nrochemistry.comrsc.orgdioxino[2,3-g]isoquinoline framework is the construction of the isoquinoline ring. Several classical and modern organic reactions are employed for this purpose, primarily involving the intramolecular cyclization of a suitably substituted β-arylethylamine precursor derived from the 1,4-benzodioxane core.

Bischler-Napieralski Cyclization and its Derivatives

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis and a primary method for constructing the 3,4-dihydroisoquinoline (B110456) skeleton. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent under acidic conditions. slideshare.netyoutube.com The reaction is particularly effective when the aromatic ring, in this case, the benzodioxane system, is activated with electron-donating groups. nrochemistry.com The resulting 3,4-dihydroisoquinoline can be subsequently dehydrogenated to furnish the fully aromatic isoquinoline ring. nrochemistry.com

The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two main pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds via a more commonly accepted nitrilium ion intermediate. nrochemistry.comwikipedia.org The nitrilium ion is generated from the amide precursor and then undergoes an intramolecular electrophilic attack on the electron-rich benzodioxane ring to complete the cyclization. slideshare.netorganic-chemistry.org

Table 1: Common Reagents in Bischler-Napieralski Cyclization

Reagent Chemical Formula Typical Role Reference(s)
Phosphorus oxychloride POCl₃ Dehydrating and condensing agent nrochemistry.comorganic-chemistry.org
Phosphorus pentoxide P₂O₅ Strong dehydrating agent, often used with POCl₃ nrochemistry.comwikipedia.orgorganic-chemistry.org
Phosphorus pentachloride PCl₅ Dehydrating agent, can generate nitrilium ions organic-chemistry.orgacs.org
Trifluoromethanesulfonic anhydride (B1165640) Tf₂O Mild and powerful activating agent for amides nrochemistry.comorganic-chemistry.org
Polyphosphoric acid PPA Acid catalyst and dehydrating agent nrochemistry.comwikipedia.org
Zinc chloride ZnCl₂ Lewis acid catalyst and condensing agent nrochemistry.comorganic-chemistry.org

Intramolecular Cyclization Reactions

Beyond the classical Bischler-Napieralski reaction, other intramolecular cyclization strategies are available for the synthesis of the isoquinoline core. One powerful method involves the mild electrophilic activation of amides with reagents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as 2-chloropyridine. nih.gov This low-temperature activation, followed by warming, promotes a cyclodehydration to yield 3,4-dihydroisoquinolines. nih.gov This approach is noted for its mild conditions, which are compatible with a wide range of functional groups. nih.gov

Another modern approach is the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orgnih.gov This method provides direct access to isoquinolines and isoquinoline N-oxides in water, presenting a green and highly efficient alternative. rsc.orgnih.gov The reaction proceeds under simple and mild conditions, often without the need for organic solvents or additives. rsc.org The key transformation is the intramolecular cyclization of a C-C triple bond onto the oxime nitrogen, initiated by the copper(I) catalyst.

Cyclodehydration Agents in Isoquinoline Synthesis

The success of many isoquinoline syntheses, particularly the Bischler-Napieralski reaction and its variants, hinges on the choice of an effective cyclodehydration agent. nih.gov These reagents serve to activate the amide carbonyl group of the β-arylethylamide precursor, facilitating the loss of water and promoting the subsequent intramolecular cyclization. organic-chemistry.org

Traditional and widely used agents include phosphorus-based compounds like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and phosphorus pentachloride (PCl₅). nrochemistry.comwikipedia.orgorganic-chemistry.org POCl₃ is particularly common and is often used in refluxing solvents like toluene (B28343) or xylene. organic-chemistry.org A combination of P₂O₅ and POCl₃ can be employed for less reactive substrates, as it generates highly reactive pyrophosphates that are excellent leaving groups. organic-chemistry.orgresearchgate.net

More contemporary methods utilize trifluoromethanesulfonic anhydride (Tf₂O), often in combination with a base like 2-chloropyridine. organic-chemistry.orgnih.gov This system allows for the reaction to be performed at much lower temperatures (from -20 °C to room temperature), offering greater functional group tolerance and often higher yields compared to the harsher, high-temperature conditions required by classical reagents. nrochemistry.comnih.gov

Table 2: Selected Cyclodehydration Agents and Conditions

Agent(s) Typical Conditions Product Type Reference(s)
POCl₃ Refluxing toluene or xylene 3,4-Dihydroisoquinoline organic-chemistry.org
P₂O₅ / POCl₃ Refluxing toluene 3,4-Dihydroisoquinoline organic-chemistry.orgresearchgate.net
PCl₅ Nitrile solvent, room temperature 3,4-Dihydroisoquinoline acs.org
Tf₂O / 2-Chloropyridine CH₂Cl₂, -20 °C to 0 °C 3,4-Dihydroisoquinoline nrochemistry.comnih.gov
Polyphosphoric Acid (PPA) Elevated temperatures 3,4-Dihydroisoquinoline nrochemistry.comwikipedia.org

Construction of the Dioxino Ring System

The formation of the 1,4-dioxino ring fused to the isoquinoline core is a critical aspect of synthesizing the target scaffold. Chemists have developed several approaches to install this structural feature, often leveraging classical and modern synthetic reactions.

Strategies for Dioxane Ring Installation

The construction of a 1,4-dioxane (B91453) ring, the core of the dioxino moiety, is a well-established transformation in organic synthesis. thieme-connect.de Generally, these strategies involve the formation of two ether linkages. One common approach is the Williamson ether synthesis, which involves the reaction of a diol with a dihalide. In the context of the dioxinoisoquinoline framework, this would typically involve reacting a catechol-like isoquinoline derivative (a dihydroxyisoquinoline) with a 1,2-dihaloethane.

Another key strategy is the acid-catalyzed reaction of a catechol with an epoxide, such as ethylene (B1197577) oxide, which opens and cyclizes to form the dioxane ring. A versatile method begins with readily available epoxides, which undergo ring-opening with a monosodium salt of ethylene glycol, followed by cyclization of the resulting diol to form the 1,4-dioxane ring. enamine.net This approach has been used to create a variety of functionalized 1,4-dioxanes. enamine.net

The formation of the 1,4-dioxane ring can also be achieved through a stepwise mechanism involving hemiacetal formation followed by an intramolecular oxa-Michael reaction. researchgate.net These fundamental strategies provide the basis for constructing the dioxino portion of the target molecule, often requiring adaptation to the specific reactivity of the isoquinoline precursor.

Nucleophilic Substitution and Smiles Rearrangement Pathways

Intramolecular nucleophilic aromatic substitution (SNAr) is a powerful method for forming heterocyclic rings. youtube.com In the synthesis of dioxino-fused systems, this often manifests as the Smiles rearrangement. The Smiles rearrangement is an intramolecular SNAr reaction where a nucleophile attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system. wikipedia.orgchemistry-reaction.comcdnsciencepub.com

This pathway has been effectively used for the synthesis of related structures like 2,3-dihydro nih.govenamine.netdioxino[2,3-b]pyridines. researchgate.net In a typical sequence, a 2-halo-3-hydroxypyridine is reacted with a 1,2-diol. The initial reaction forms an ether linkage. In the presence of a base, the remaining hydroxyl group is deprotonated, and the resulting alkoxide acts as an intramolecular nucleophile, attacking the pyridine (B92270) ring and displacing the halide to form the fused dioxane ring. researchgate.net This rearrangement proceeds through a spirocyclic Meisenheimer intermediate. cdnsciencepub.comcdnsciencepub.comnumberanalytics.com

The efficiency of the Smiles rearrangement is influenced by several factors, including the nature of the activating group on the aromatic ring, the nucleophile, and the leaving group. chemistry-reaction.com Electron-withdrawing groups ortho or para to the substitution site facilitate the reaction. wikipedia.orgchemistry-reaction.com

Precursor TypeReagentKey TransformationProduct CoreRef
2-Halo-3-hydroxypyridine1,2-Diol / BaseSmiles RearrangementDioxino[2,3-b]pyridine researchgate.net
Aryl Sulfone with ortho-OHStrong BaseTruce-Smiles RearrangementAryl Ether cdnsciencepub.com
Activated Aryl EtherHeteroatom NucleophileClassic Smiles RearrangementRearranged Ether wikipedia.orgcdnsciencepub.com

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools to construct complex molecules like 2H,3H- nih.govenamine.netdioxino[2,3-g]isoquinoline with greater efficiency and control. These include metal-catalyzed reactions and environmentally benign methods.

Metal-Catalyzed C-H Activation Methodologies

Transition-metal-catalyzed C-H activation has become a cornerstone of modern synthesis, allowing for the direct functionalization of C-H bonds in an atom- and step-economical manner. semanticscholar.orgnih.gov This strategy is particularly useful for constructing or modifying the isoquinoline portion of the target molecule. mdpi.com Metals such as palladium, rhodium, ruthenium, and cobalt are frequently used to catalyze these transformations. mdpi.comsci-hub.st

In a common mechanistic pathway, the metal catalyst coordinates to a directing group on the substrate, followed by C-H activation to form a metallacyclic intermediate. semanticscholar.org This intermediate then reacts with a coupling partner, such as an alkyne or an allene, leading to annulation and formation of the isoquinoline or isoquinolinone ring system. mdpi.com For instance, palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoates has been developed to afford hydroisoquinolinones. mdpi.com Similarly, cobalt(III)-catalyzed C-H activation of anilines and their subsequent cyclization with alkynes can produce quinoline (B57606) derivatives, with DMSO acting as a C1 source. sci-hub.st These methods offer high regioselectivity and functional group tolerance, making them powerful tools for assembling the core structure. nih.govmdpi.com

Catalyst SystemSubstratesProduct TypeKey FeatureRef
Palladium(II)N-methoxybenzamide, 2,3-allenoic acid ester3,4-dihydroisoquinolin-1(2H)-oneHigh regioselectivity, mild conditions mdpi.com
Rhodium(III)Pyrazolidinone, Iodonium ylidePyrazolo[1,2-a]cinnolineC-H coupling/cyclization, oxidant-free nih.gov
Cobalt(III) / AgNTf2Aniline, Alkyne, DMSOQuinolineDMSO as C1 building block sci-hub.st
Ruthenium(II)Primary benzylamine, Sulfoxonium ylideIsoquinolineFree amine as directing group, oxidant-free organic-chemistry.org

Tandem Reactions for Fused System Construction

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations occurring in a single synthetic operation without isolating intermediates. This approach significantly increases synthetic efficiency. The construction of fused heterocyclic systems like dioxinoisoquinolines is well-suited for tandem strategies.

For example, a reaction sequence could be designed where the formation of the isoquinoline ring is immediately followed by the construction of the dioxane ring in one pot. The Truce-Smiles rearrangement can be part of a tandem sequence where the substrate for the rearrangement is generated in situ. cdnsciencepub.com Another example involves the copper-catalyzed coupling of 2-halobenzylamines with β-keto esters, which first produces 1,2-dihydroisoquinolines that can then be dehydrogenated in the same pot to yield the aromatic isoquinoline core. organic-chemistry.org Such strategies streamline the synthesis, reduce waste, and can provide rapid access to complex molecular architectures. enamine.net

Microwave Irradiation and Solvent-Free Conditions

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have been increasingly adopted. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity by providing rapid and uniform heating. nih.govresearchgate.netnih.gov

The synthesis of isoquinoline and quinoline derivatives has been shown to benefit significantly from these techniques. nih.govias.ac.in For example, the Bischler-Napieralski reaction to form 3,4-dihydroisoquinolines can be accelerated using microwave heating. organic-chemistry.org Similarly, efficient syntheses of quinolines have been developed through one-pot reactions of anilines with ketones on a silica (B1680970) gel surface impregnated with a catalyst, under solvent-free microwave irradiation. ias.ac.in Solvent-free conditions not only reduce environmental impact but can also simplify product work-up and, in some cases, improve reaction rates and yields. jmchemsci.comresearchgate.netresearchgate.net The application of these methods to the synthesis of 2H,3H- nih.govenamine.netdioxino[2,3-g]isoquinoline offers a pathway for more sustainable and efficient production. researchgate.net

Regioselective Synthesis Approaches

The regioselective construction of the 2H,3H- nih.govbenthamscience.comdioxino[2,3-g]isoquinoline scaffold hinges on the unambiguous formation of the linear "g"-fused isomer over other potential angular isomers. This can be achieved by employing starting materials with substitution patterns that direct the cyclization to the desired positions. Classic isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, offer plausible routes when starting with appropriately functionalized 2,3-dihydro-1,4-benzodioxane precursors.

A key strategy involves the use of 6-amino-2,3-dihydro-1,4-benzodioxane or its derivatives. The amino group at the 6-position of the benzodioxane ring is crucial for directing the cyclization of the isoquinoline ring to form the linear [2,3-g] fused system.

Bischler-Napieralski Reaction Adaptation:

The Bischler-Napieralski reaction, a robust method for synthesizing 3,4-dihydroisoquinolines, typically involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.orgnrochemistry.comjk-sci.com To achieve the desired regioselectivity for the dioxinoisoquinoline framework, one could start with N-acyl derivatives of 2-(2,3-dihydro-1,4-benzodioxan-6-yl)ethanamine. The electron-donating nature of the dioxin oxygen atoms activates the aromatic ring, facilitating electrophilic aromatic substitution. The cyclization is anticipated to occur at the position para to the ethylamine (B1201723) substituent and ortho to one of the dioxin oxygens, leading to the linear product.

A study on the synthesis of the analogous dioxino[2,3-g]quinoline system demonstrated that treatment of 6-acetamido-2,3-dihydro-1,4-benzodioxine with phosphorus oxychloride and DMF (Vilsmeier-Haack conditions) led to a mixture of linear and angular tricyclic compounds, indicating that careful control of reaction conditions is necessary to favor the desired linear isomer. nih.gov

PrecursorReagentsProductNotes
N-Acetyl-2-(2,3-dihydro-1,4-benzodioxan-6-yl)ethanaminePOCl₃, reflux1-Methyl-7,8-dihydro-6H- nih.govbenthamscience.comdioxino[2,3-g]isoquinolineThe electron-donating dioxin ring directs cyclization. Subsequent dehydrogenation would yield the fully aromatic isoquinoline core.
N-Benzoyl-2-(2,3-dihydro-1,4-benzodioxan-6-yl)ethanamineP₂O₅, POCl₃1-Phenyl-7,8-dihydro-6H- nih.govbenthamscience.comdioxino[2,3-g]isoquinolineHarsher conditions may be required for less activated substrates.

Pomeranz-Fritsch Reaction Adaptation:

The Pomeranz-Fritsch reaction provides another pathway to isoquinolines, typically starting from a benzaldehyde (B42025) and an aminoacetal. organicreactions.orgthermofisher.comquimicaorganica.orgwikipedia.orgnumberanalytics.com For the regioselective synthesis of the target compound, 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde would be the ideal starting material. Condensation with 2,2-diethoxyethylamine (B48651) would form a Schiff base, which upon acid-catalyzed cyclization, would yield the 2H,3H- nih.govbenthamscience.comdioxino[2,3-g]isoquinoline. The cyclization is directed by the position of the formyl group on the benzodioxane ring.

Aldehyde PrecursorAmine ComponentAcid CatalystProduct
2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde2,2-DiethoxyethylamineH₂SO₄2H,3H- nih.govbenthamscience.comdioxino[2,3-g]isoquinoline
2,3-Dihydro-1,4-benzodioxane-6-carbaldehydeAminoacetaldehyde dimethyl acetalTrifluoroacetic anhydride2H,3H- nih.govbenthamscience.comdioxino[2,3-g]isoquinoline

Stereoselective Synthesis of Dioxinoisoquinoline Derivatives

Stereoselective synthesis focuses on controlling the formation of chiral centers within a molecule. For the 2H,3H- nih.govbenthamscience.comdioxino[2,3-g]isoquinoline framework, chirality can be introduced on the dihydropyridine (B1217469) part of the isoquinoline core or on the dioxin ring. Synthetic strategies can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

The most direct approach to stereoselective derivatives of this system involves starting with enantiopure 2- or 3-substituted 2,3-dihydro-1,4-benzodioxane precursors. Several methods have been developed for the asymmetric synthesis of these chiral building blocks.

Palladium-Catalyzed Asymmetric Cyclization:

One powerful method is the palladium-catalyzed asymmetric heteroannulation of catechols with propargylic carbonates. benthamscience.combenthamdirect.com This approach can generate chiral 2-substituted-2,3-dihydro-1,4-benzodioxins with high enantioselectivity. These chiral intermediates, possessing functional groups like an amine or a group that can be converted to an amine, could then be elaborated into the isoquinoline ring using methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions, transferring the stereochemistry from the dioxin ring to the final product.

CatecholPropargylic CarbonateChiral LigandProductEnantiomeric Excess (ee)
Catechol1-Phenylprop-2-yn-1-yl methyl carbonate(R)-BINAP(R)-2-Benzylidene-3-methyl-2,3-dihydro-1,4-benzodioxinUp to 96%
4-Nitrocatechol1-Ethylprop-2-yn-1-yl ethyl carbonate(S)-Tol-BINAP(S)-2-Ethylidene-3-methyl-7-nitro-2,3-dihydro-1,4-benzodioxinHigh

Synthesis from Chiral Epoxides:

Another well-established route to chiral 1,4-benzodioxanes involves the reaction of a catechol with a chiral epoxide, often derived from Sharpless asymmetric dihydroxylation of an allylic alcohol. rsc.org A suitably functionalized chiral 1,4-benzodioxane, for instance, carrying a protected aminoethyl group at the 6-position, could then undergo intramolecular cyclization to form a chiral tetrahydroisoquinoline derivative, which could be subsequently oxidized if the fully aromatic system is desired.

For example, starting with a chiral glycidol (B123203) derivative allows for the stereospecific introduction of a hydroxymethyl group at the 2-position of the benzodioxane ring. This hydroxyl group can then be further manipulated to build the isoquinoline portion of the molecule.

Chiral PrecursorReactionIntermediateSubsequent Steps
(R)-GlycidolReaction with 3,4-dihydroxybenzaldehyde(R)-(2,3-Dihydro-1,4-benzodioxan-2-yl)methanol with a formyl group at the 6-positionElaboration of the formyl and hydroxymethyl groups to form the isoquinoline ring.
Sharpless Asymmetric Dihydroxylation of 6-allyl-2,3-dihydro-1,4-benzodioxaneDihydroxylationChiral diolConversion to an amino group and subsequent cyclization.

These stereoselective strategies, while not directly reported for 2H,3H- nih.govbenthamscience.comdioxino[2,3-g]isoquinoline itself, provide a clear and chemically sound roadmap for the synthesis of its chiral derivatives, building upon robust and well-documented methodologies in asymmetric synthesis. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2H,3H- nih.govnih.govdioxino[2,3-g]isoquinoline is expected to exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) core, the dioxino ring, and any substituents. Based on analogous quinoline (B57606) derivatives, the aromatic protons of the heterocyclic system typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm.

The protons on the dioxino moiety are anticipated to appear as multiplets in the aliphatic region of the spectrum. Specifically, the two methylene groups (-OCH₂CH₂O-) would likely produce signals around δ 4.0-4.5 ppm.

A representative, albeit analogous, ¹H NMR data set for a related dioxino-quinoline structure is presented below.

Proton AssignmentExpected Chemical Shift (δ, ppm)
Aromatic Protons (Isoquinoline)7.0 - 9.0 (m)
Dioxino Protons (-OCH₂CH₂O-)4.0 - 4.5 (m)

Note: This is an interactive data table based on expected values from analogous compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The aromatic carbons of the isoquinoline ring are expected to show signals in the range of δ 110-160 ppm. The carbons of the dioxino ring, being attached to electronegative oxygen atoms, would resonate further downfield compared to typical aliphatic carbons, likely in the δ 60-70 ppm region.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic Carbons (Isoquinoline)110 - 160
Dioxino Carbons (-OCH₂CH₂O-)60 - 70

Note: This is an interactive data table based on expected values from analogous compounds.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the isoquinoline and dioxino rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the dioxino ring to the isoquinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be crucial for confirming the regiochemistry and stereochemistry of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, offers valuable insights into the functional groups present in a molecule.

The IR spectrum of 2H,3H- nih.govnih.govdioxino[2,3-g]isoquinoline is expected to display characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring would likely appear in the 1500-1650 cm⁻¹ range. A key feature would be the strong C-O stretching bands of the dioxino ether linkages, which are typically observed in the 1050-1250 cm⁻¹ region. Aliphatic C-H stretching of the methylene groups in the dioxino ring would be visible around 2850-3000 cm⁻¹.

Functional GroupExpected IR Absorption (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C and C=N Stretch (Aromatic)1500 - 1650
C-O Stretch (Ether)1050 - 1250

Note: This is an interactive data table based on expected values from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 2H,3H- nih.govnih.govdioxino[2,3-g]isoquinoline, the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of small neutral molecules from the dioxino ring or cleavage of the isoquinoline core, providing further confirmation of the structure.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. mdpi.com To perform this analysis, a suitable single crystal of 2H,3H- semanticscholar.orgmdpi.comdioxino[2,3-g]isoquinoline must be grown, often by slow evaporation of a solvent. mdpi.comnih.gov

The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com The final output is a detailed crystallographic information file (CIF) containing the unit cell dimensions, space group, and atomic coordinates. This data confirms the connectivity of the dioxino and isoquinoline rings and provides precise geometric parameters for the entire molecule. researchgate.netresearchgate.net

Table 2: Illustrative Crystallographic Data for an Isoquinoline Derivative

Parameter Value
Chemical Formula C₁₁H₁₁NO₂
Formula Weight 189.21
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.2804 (5)
b (Å) 8.1347 (17)
c (Å) 18.015 (4)
β (°) 93.96 (2)
Volume (ų) 772.1 (4)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.628
R-factor (R₁) 0.0389

Note: This data is representative of a typical isoquinoline derivative and is provided for illustrative purposes. semanticscholar.orgeurjchem.com Specific values would need to be determined experimentally for 2H,3H- semanticscholar.orgmdpi.comdioxino[2,3-g]isoquinoline.

The data from X-ray crystallography allows for a detailed conformational analysis of the molecule. The 2H,3H- semanticscholar.orgmdpi.comdioxino ring, being a six-membered heterocyclic ring, is not planar and would be expected to adopt a non-planar conformation, such as a half-chair or boat form. semanticscholar.org Similarly, the partially saturated nitrogen-containing ring of the isoquinoline moiety will also exhibit a specific conformation. eurjchem.com Analysis of torsion angles and puckering parameters derived from the crystallographic data can quantitatively describe these conformations. semanticscholar.org

Furthermore, the crystal structure reveals how molecules pack together in the lattice, which is governed by intermolecular interactions. researchgate.net In the case of 2H,3H- semanticscholar.orgmdpi.comdioxino[2,3-g]isoquinoline, potential interactions could include weak C-H···O or C-H···N hydrogen bonds, where the oxygen atoms of the dioxino ring or the nitrogen atom of the isoquinoline act as acceptors. semanticscholar.org Additionally, π-π stacking interactions between the aromatic portions of adjacent isoquinoline rings can play a crucial role in stabilizing the crystal structure, often resulting in the formation of layered or stacked arrangements. nih.gov These non-covalent interactions are fundamental to understanding the solid-state properties of the compound.

Chromatographic Methods for Characterization

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in synthetic chemistry for qualitative analysis. libretexts.orgmerckmillipore.com It is primarily used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. ub.edu A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel or alumina) and developed in a suitable mobile phase. chromatographyonline.com

The separation is based on the differential partitioning of components between the stationary phase and the mobile phase. libretexts.org The retention factor (Rƒ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. For the synthesis of 2H,3H- semanticscholar.orgmdpi.comdioxino[2,3-g]isoquinoline, TLC can confirm the formation of the product, which will have an Rƒ value distinct from the reactants and any intermediates. Visualization is often achieved under UV light or by using chemical staining agents. TLC also serves as a preliminary tool to identify an appropriate solvent system for purification by column chromatography. pageplace.de

Table 3: Example TLC Data for a Synthetic Reaction

Compound Rƒ Value (Hexane:Ethyl Acetate (B1210297) 3:1) Visualization
Starting Material A 0.65 UV Active
Starting Material B 0.40 UV Active
Product (2H,3H- semanticscholar.orgmdpi.comdioxino[2,3-g]isoquinoline) 0.52 UV Active

Note: Rƒ values are dependent on the specific stationary and mobile phases used.

Column chromatography is the standard method for purifying chemical compounds on a preparative scale. mdpi.com Following a synthesis, the crude reaction mixture containing 2H,3H- semanticscholar.orgmdpi.comdioxino[2,3-g]isoquinoline is loaded onto a column packed with a stationary phase, most commonly silica gel. amazonaws.com A solvent system (eluent), often determined from preliminary TLC analysis, is then passed through the column.

Components of the mixture travel down the column at different rates based on their affinity for the stationary and mobile phases. Less polar compounds typically elute faster, while more polar compounds are retained longer on the polar silica gel. Fractions are collected sequentially, and those containing the pure desired product are identified (e.g., by TLC), combined, and the solvent is evaporated to yield the purified compound. This technique is highly effective for separating the target molecule from unreacted starting materials, byproducts, and any potential regioisomers that may have formed during the synthesis. nih.gov

Gas Chromatography (GC) for Purity and Composition Analysis

Following a comprehensive search of scientific literature and chemical databases, no specific research findings detailing the gas chromatography (GC) analysis for the purity and composition of the compound “2H,3H- nih.govimrpress.comdioxino[2,3-g]isoquinoline” are currently available.

While GC is a standard and powerful analytical technique for assessing the purity of organic compounds and analyzing the composition of chemical mixtures, specific parameters and results are highly dependent on the individual compound and the experimental conditions employed. The development of a robust GC method for a novel compound such as 2H,3H- nih.govimrpress.comdioxino[2,3-g]isoquinoline would require dedicated research to establish optimal conditions.

This would involve the systematic evaluation of various parameters, including:

Stationary Phase: Selecting a GC column with a stationary phase that provides the best separation of the target compound from any potential impurities or byproducts. Common choices for heterocyclic compounds include nonpolar phases (e.g., 5% phenyl-methylpolysiloxane) or more polar phases, depending on the specific impurities anticipated.

Temperature Program: Developing a temperature gradient for the GC oven that ensures adequate separation of all components within a reasonable analysis time. This typically involves an initial isothermal period, followed by a controlled temperature ramp, and a final hold at a higher temperature.

Injector and Detector Parameters: Optimizing the temperatures of the injector and detector to ensure efficient volatilization of the sample without thermal degradation and to achieve maximum sensitivity for the target analyte. A flame ionization detector (FID) is commonly used for organic compounds, while a mass spectrometer (MS) detector would provide structural information for peak identification.

Without experimental data from such studies, it is not possible to provide detailed research findings, including retention times, peak resolutions, or quantitative data on the purity and composition of 2H,3H- nih.govimrpress.comdioxino[2,3-g]isoquinoline. The generation of interactive data tables is therefore not feasible at this time.

Further empirical research is necessary to establish a validated GC method for the analysis of this specific compound.

Chemical Reactivity and Mechanistic Investigations of Dioxinoisoquinolines

Reaction Pathways and Transformation Mechanisms

The reactivity of the dioxinoisoquinoline core can be harnessed through several key transformation pathways, including functionalization of C-H and N-H bonds, modulation of its aromaticity through oxidation and reduction, and skeletal reorganization via rearrangements.

Intramolecular C-H/N-H functionalization represents a powerful, atom-economical strategy for constructing polycyclic N-heterocycles related to the dioxinoisoquinoline family. This approach allows for the direct formation of C-N bonds, bypassing the need for pre-functionalized starting materials. For instance, research on related isoquinoline (B145761) structures has demonstrated that available amide precursors can be rapidly cyclized under metal-free conditions.

One prominent method involves the use of hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), to mediate the cyclization. This process is believed to proceed through an N-centered radical mechanism, leading to the formation of new rings fused to the isoquinoline core. The reaction is notably fast, often completing within minutes at room temperature, and exhibits broad substrate scope. This strategy is particularly effective for synthesizing isoquinolin-1(2H)-ones, which are structurally analogous to the isoquinoline portion of the target compound.

The synthesis of 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives, the saturated precursors to the fully aromatic system, often involves cyclization reactions that are followed by or concurrent with oxidative processes. nih.govnih.gov The Vilsmeier-Haack reaction, for example, utilizes phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) to treat acetamido-dihydro-benzodioxine precursors. This reaction facilitates the cyclization to form the quinoline (B57606) ring, yielding a mixture of linear (dioxino[2,3-g]quinoline) and angular (dioxino[2,3-f]quinoline) tricyclic compounds. nih.gov

Dehydrogenation is a key step to convert the dihydrodioxino and/or tetrahydroisoquinoline precursors into the fully aromatic final product. This aromatization can be achieved using a variety of oxidizing agents. Common reagents for the oxidative dehydrogenation of related N-heterocycles include:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful organic oxidant known to facilitate hydride transfer, leading to aromatization.

Manganese Dioxide (MnO₂): A classic inorganic oxidant effective for dehydrogenating heterocyclic precursors.

Metal-free Catalysts: Systems like N,P co-doped porous carbon can catalyze aerobic oxidative dehydrogenation, offering an environmentally benign alternative.

The mechanism for these reactions often involves the abstraction of hydrogen atoms, potentially through a radical pathway or via hydride transfer, to re-establish the aromatic system.

The isoquinoline moiety of the 2H,3H- beilstein-journals.orgnih.govdioxino[2,3-g]isoquinoline is susceptible to reduction, which can selectively saturate the nitrogen-containing ring. Catalytic hydrogenation is a common and effective method for this transformation. Using catalysts such as platinum, palladium on carbon (Pd/C), or nickel, the pyridine (B92270) ring of the isoquinoline can be reduced to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. gatech.edursc.org The reaction typically proceeds via syn-addition of hydrogen atoms to the heterocyclic ring on the surface of the metal catalyst. youtube.com The process is generally zero-order with respect to the substrate concentration and first-order with respect to hydrogen pressure. gatech.edu

More recently, regioselective reduction methods have been developed. A photoredox-catalyzed hydrosilylation reaction has been shown to achieve a "semi-reduction" of quinolines and isoquinolines. nih.gov This method uses a photosensitizer and a silane (B1218182) reductant to generate a radical intermediate, leading to dearomatized allylic silane products with high regioselectivity. nih.gov For isoquinoline substrates, this hydrosilylation preferentially occurs at the C7 and C6 positions. nih.gov

Table 1: Comparison of Reduction Methods for Isoquinoline Systems

Method Reagents/Catalyst Product Type Key Features
Catalytic Hydrogenation H₂, Pd/C, Pt, or Ni 1,2,3,4-Tetrahydroisoquinoline Complete saturation of the N-ring; High yields. rsc.org
Photocatalytic Hydrosilylation Photosensitizer, Silane (e.g., Triethylsilane) Dearomatized Allylic Silane Regioselective; Proceeds via radical intermediates. nih.gov

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction used for synthesizing complex heterocyclic and biaryl systems. nih.govnumberanalytics.com This rearrangement is particularly relevant to the synthesis of dioxino-fused heterocycles. For example, a versatile synthesis of 2,3-dihydro beilstein-journals.orgnih.govdioxino[2,3-b]pyridine derivatives, which are structural isomers of the target compound's core, relies on a key Smiles rearrangement step. researchgate.net

The general mechanism involves a molecule with two aromatic rings (or one activated ring) connected by a heteroatom linker (X-Z-Y-Ar). An intramolecular attack by a nucleophilic center (Y) on the ipso-carbon of the aromatic ring (Ar) forms a spirocyclic Meisenheimer-type intermediate. numberanalytics.com Subsequent cleavage of the C-X bond results in the migration of the aryl group. The reaction is highly dependent on the electronic nature of the migrating aromatic ring, which must be sufficiently activated by electron-withdrawing groups. nih.govbenthamopen.com Radical versions of the Smiles rearrangement have also been developed, which can proceed without the need for strong electronic activation. nih.govnih.gov

Influence of Reaction Conditions on Chemical Outcome

The course and efficiency of reactions involving the dioxinoisoquinoline scaffold are highly sensitive to the experimental conditions employed. Solvent choice, in particular, can dramatically influence both the rate of reaction and the regiochemical or chemoselective outcome.

Solvents play a critical role in mediating the reactivity and selectivity of reactions in isoquinoline chemistry. The choice of solvent can alter reaction pathways by stabilizing intermediates, influencing the activation energy of competing transition states, or participating directly in the reaction mechanism.

For instance, in the synthesis of isoquinoline alkaloids, conducting cyclization reactions in protic solvents has been shown to improve the regioselectivity of the ring closure. researchgate.net A striking example of solvent-controlled chemoselectivity is seen in the PISA-mediated synthesis of substituted isoquinolinones. When the reaction is performed in acetonitrile, the 4-substituted isomer is the exclusive product. However, switching the solvent to hexafluoro-2-propanol (HFIP) completely reverses the selectivity, yielding the 3-substituted isomer instead. beilstein-journals.org This dramatic shift is attributed to the unique properties of HFIP, which can stabilize different intermediates or transition states compared to aprotic polar solvents like acetonitrile. beilstein-journals.org

Furthermore, in the photocatalytic hydrosilylation of isoquinolines, HFIP was found to be the optimal solvent, providing a balance between promoting the desired addition and preserving the acid-sensitive product. nih.gov Other solvents led to significantly lower yields or no product formation at all. nih.gov These examples underscore the profound impact that solvent selection can have on directing the outcome of chemical transformations on the isoquinoline framework.

Table 2: Solvent-Dependent Selectivity in Isoquinolinone Synthesis

Solvent Reagent Product Yield Reference
Acetonitrile (MeCN) PISA 4-Methylisoquinolinone 86% beilstein-journals.org
Hexafluoro-2-propanol (HFIP) PISA 3-Methylisoquinolinone 51% beilstein-journals.org

Catalyst and Additive Effects

The synthesis and functionalization of dioxinoisoquinoline scaffolds are significantly influenced by the choice of catalysts and additives. Transition-metal catalysts are pivotal in many synthetic routes, facilitating bond formations and cyclization reactions that would otherwise be inefficient. organic-chemistry.orgmdpi.com Palladium, rhodium, ruthenium, and copper complexes are frequently employed to catalyze C-H activation, cross-coupling, and annulation reactions leading to the isoquinoline core. organic-chemistry.orgmdpi.com For instance, rhodium-catalyzed C-H bond activation of in-situ generated oximes, followed by cyclization with an alkyne, provides a direct route to multisubstituted isoquinolines. organic-chemistry.org Similarly, palladium-catalyzed coupling and subsequent copper-catalyzed cyclization reactions have been utilized to construct the isoquinoline framework from readily available precursors. organic-chemistry.org

Additives also play a crucial role, often acting as co-catalysts, oxidants, or promoters that can dramatically alter reaction outcomes. In some syntheses, acids like methanesulfonic acid (CH3SO3H) or trifluoromethanesulfonic anhydride (B1165640) are used to promote cyclodehydration steps. mdpi.comorganic-chemistry.org Bases such as potassium carbonate or sodium acetate (B1210297) are often required in coupling reactions to facilitate the catalytic cycle. nih.gov The choice of additive can direct the reaction pathway, improve yields, and in some cases, prevent the formation of undesirable byproducts. The performance of a catalytic system is often dependent on the synergistic effect between the metal center, its ligands, and the additives present in the reaction mixture.

Table 1: Selected Catalyst and Additive Systems in Isoquinoline Synthesis

Catalyst SystemAdditive(s)Reaction TypeFunction of Catalyst/Additive
Rhodium(III) complexes-C-H Activation / AnnulationCatalyzes C-H activation of an oxime and subsequent cyclization with an alkyne. organic-chemistry.org
Palladium / Copper-Coupling / CyclizationPalladium catalyzes the initial coupling, while copper facilitates the final ring-closing step. organic-chemistry.org
Ruthenium(II) complexes-C-H FunctionalizationUtilizes a free amine as a directing group for C-H functionalization. organic-chemistry.org
-Trifluoromethanesulfonic AnhydrideBischler-Napieralski ReactionActs as a powerful dehydrating agent to promote cyclization. organic-chemistry.org
Cobalt(III) complexes-C-H / N-H Bond FunctionalizationCatalyzes the synthesis of 1-aminoisoquinolines from amidines and diazo compounds without an external oxidant. organic-chemistry.org

Temperature and Time Optimization

The optimization of reaction temperature and duration is a critical aspect of developing efficient synthetic protocols for dioxinoisoquinolines. These parameters directly impact reaction kinetics, product yield, and the formation of impurities. nih.gov Methodologies for optimization range from one-factor-at-a-time (OFAT), where each parameter is varied sequentially, to more complex Design of Experiments (DoE) that allow for the study of interactions between variables like temperature, time, and reactant concentrations. nih.gov

Table 2: Influence of Temperature and Time on Reaction Outcomes

Reaction ParameterGeneral Effect on ReactionPotential Drawbacks of Non-Optimal ConditionsOptimization Goal
Temperature Increases reaction rate.Too High: Decomposition of reactants/products, reduced selectivity. Too Low: Sluggish or incomplete reaction.Find the lowest temperature for efficient conversion within a reasonable timeframe. nih.gov
Time Affects the extent of reactant conversion.Too Long: Increased byproduct formation, product degradation. Too Short: Incomplete reaction, low yield.Determine the minimum time required for maximum conversion of the limiting reagent. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Factors Influencing Isomer Distribution

In the synthesis of substituted dioxinoisoquinolines, controlling the position of new functional groups—a concept known as regioselectivity—is paramount. The final distribution of constitutional isomers is often governed by a combination of electronic and steric factors inherent to the reactants and intermediates. For example, during electrophilic aromatic substitution on the dioxinoisoquinoline ring system, the directing effects of existing substituents will determine the position of incoming groups.

Mechanistic pathways play a crucial role in determining regiochemical outcomes. In reactions proceeding through radical intermediates, the stability of the potential radical species often dictates the site of reaction. nih.gov For instance, in the functionalization of isoquinolines, reactions may proceed preferentially at positions where the resulting radical intermediate is most stabilized by the aromatic system. nih.gov This can lead to the selective formation of one regioisomer over others. Similarly, the synthesis of tricyclic systems can sometimes yield a mixture of linear and angular isomers, with the ratio being dependent on the specific reaction conditions and the nature of the cyclization precursor. nih.gov Careful selection of reagents and reaction conditions is therefore essential to steer the reaction towards the desired isomer.

Control over Chiral Centers

Introducing chirality into the dioxinoisoquinoline framework with high fidelity is a significant challenge in asymmetric synthesis. The control over newly formed stereocenters is typically achieved through the use of chiral catalysts, auxiliaries, or reagents. The goal is to create a diastereomeric transition state that energetically favors the formation of one enantiomer or diastereomer over the other.

Planar-chiral ligands, when coordinated to a metal catalyst, can create a chiral environment that effectively controls the facial selectivity of a reaction. researchgate.net For example, specialized tridentate PNO ligands have been developed that provide excellent control over both enantioselectivity and diastereoselectivity in certain transformations. researchgate.net Organocatalysis offers an alternative, metal-free approach where a small chiral organic molecule guides the stereochemical outcome. The mechanism often involves the formation of a hydrogen bond between the catalyst and a substrate, which orients the reactants in a specific way to control the stereochemical information transfer. researchgate.net The success of these methods is measured by the diastereomeric ratio (dr) or the enantiomeric excess (ee) of the product, with high values indicating excellent stereochemical control.

Table 3: Strategies for Stereocontrol in Isoquinoline Synthesis

StrategyKey ComponentMechanism of ControlDesired Outcome
Asymmetric Catalysis Chiral metal-ligand complex (e.g., with PNO or TADDOL-derived ligands)The chiral ligand creates a spatially defined pocket around the metal center, directing the approach of the substrate. researchgate.netHigh enantiomeric excess (>99% ee) or diastereomeric ratio (>20:1 dr). researchgate.net
Organocatalysis Small chiral organic molecule (e.g., with a triflamide block)The catalyst forms non-covalent interactions (e.g., hydrogen bonds) with the substrate, creating a chiral environment. researchgate.netHigh regio- and enantiocontrol.
Substrate Control Chiral auxiliary attached to the substrateThe auxiliary sterically blocks one face of the molecule, forcing the reagent to attack from the less hindered side.Formation of a specific diastereomer.

An exploration into the derivatization chemistry of 2H,3H- rsc.orgnih.govdioxino[2,3-g]isoquinoline reveals a landscape rich with possibilities for both enhancing analytical detection and enabling synthetic diversification. As a heterocyclic compound incorporating both a secondary amine within the isoquinoline moiety and ether linkages in the dioxino ring, its structure presents multiple sites for chemical modification. These transformations are pivotal for overcoming analytical challenges, such as poor chromatographic resolution or the inability to distinguish between stereoisomers, and for the synthesis of novel analogs with potentially new chemical and biological properties.

Theoretical and Computational Studies of Dioxinoisoquinoline Systems

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical (QM) methods are fundamental to modern computational chemistry. idosr.org Among the most widely used QM approaches is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for studying the electronic structure of many-body systems, including atoms and molecules. idosr.orgnih.gov DFT calculations are employed to determine optimized molecular geometries, electronic structures, and binding energies, providing a robust framework for understanding the properties of dioxinoisoquinoline systems. mdpi.com Hybrid methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), further extend these capabilities to larger biological systems by combining the accuracy of QM for a specific region (like a ligand in an active site) with the efficiency of classical molecular mechanics for the surrounding environment. mdpi.com

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical and kinetic stability. nih.gov A larger energy gap generally corresponds to a less reactive, or "harder," molecule, whereas a smaller gap indicates a more reactive, or "softer," molecule. nih.govmdpi.com

In studies of related isoquinoline-based chromophores, DFT calculations have been used to determine these key electronic parameters. The introduction of different electron-withdrawing groups can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. For example, the presence of a strong electron-withdrawing nitro group (-NO₂) has been shown to lower the energy gap in certain isoquinoline (B145761) derivatives, enhancing the molecule's π-conjugation and resonance. nih.gov This demonstrates how structural modifications to the core isoquinoline structure can tune its electronic properties.

Below is a table of representative data from a DFT analysis of various isoquinoline derivatives, illustrating the impact of different substituents on their electronic structure.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
MPBIR (Reference) -5.762-1.9383.824
MPBID1 -5.811-2.0613.750
MPBID2 -5.859-2.0963.763
MPBID3 -5.858-2.0833.775
MPBID4 (-NO₂) *-6.225-3.1463.079
MPBID5 -6.004-2.0273.977
MPBID6 -6.093-2.3123.781
Data derived from a study on isoquinoline functionalized chromophores, where MPBID4 features a strong electron-withdrawing -NO₂ group. nih.gov

Computational methods are invaluable for predicting and interpreting various spectroscopic properties. Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to study electronic excitations, making it particularly useful for predicting UV-visible absorption spectra. idosr.org By calculating the electronic transitions between molecular orbitals, TD-DFT can determine the absorption wavelengths and oscillator strengths, which correspond to the peaks observed experimentally. nih.govscirp.org

In addition to electronic spectra, vibrational spectra (FT-IR and Laser-Raman) can also be simulated. DFT calculations can predict the harmonic vibrational frequencies of a molecule in its ground state. researchgate.net These calculated frequencies, often scaled to correct for approximations in the theory, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) spectra, as demonstrated in studies of tetrahydroisoquinoline derivatives where calculated spectra corresponded well with experimental data. mdpi.com

Conformational Analysis and Molecular Geometry

Understanding the three-dimensional structure of a molecule is crucial as it dictates its function and activity. Quantum mechanical calculations are used to perform comprehensive conformational sampling to identify the ensemble of energetically accessible conformations for a molecule. binarystarchem.ca By optimizing the geometry of the 2H,3H- nih.govnih.govdioxino[2,3-g]isoquinoline system, computational methods can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

The accuracy of these predictions can be remarkably high. For instance, in a study on a trans-tetrahydroisoquinoline derivative, the geometry was optimized using DFT. The calculated dihedral angle C15-C8-C9-C10 was found to be 162.5°, which is in very close agreement with the angle of 163.4° determined from experimental X-ray diffraction analysis of the crystal structure. mdpi.com This demonstrates the power of computational chemistry to accurately model molecular geometries, providing reliable structural information even in the absence of experimental data.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can identify the lowest energy pathway from reactants to products, including the structures of intermediates and transition states. mdpi.com This provides a detailed, step-by-step picture of how a reaction proceeds.

For example, in the synthesis of isoquinoline derivatives from 2-alkynylbenzaldoximes, a reaction mechanism was proposed based on computational insights. thieme-connect.de The mechanism involves a 6-endo-dig cyclization initiated by an electrophile, leading to the formation of an isoquinoline-N-oxide intermediate. thieme-connect.de This is followed by a [3+2] dipolar cycloaddition with CS₂ and subsequent homolytic cleavage of N–O and C–S bonds to yield the final isoquinoline product. thieme-connect.de The proposed radical pathway was further supported by experimental tests using a radical scavenger, which inhibited the reaction, thus confirming the computationally derived mechanism. thieme-connect.de Such studies are critical for optimizing reaction conditions and designing novel synthetic routes for complex heterocyclic systems like dioxinoisoquinolines.

Prediction of Reactivity and Selectivity

The electronic parameters obtained from quantum mechanical calculations can be used to predict a molecule's reactivity. mdpi.com Global reactivity descriptors, such as chemical potential (µ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. mdpi.com

Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. mdpi.comscirp.org As mentioned previously, a hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com These parameters are widely used to predict the chemical behavior of compounds. For example, a comparison of pyrazolo[3,4-g]isoquinoline derivatives showed that compounds with HOMO-LUMO gaps in the range of 3.8-4.1 eV were considered less reactive but possessed sufficient electrophilic potential for selective biological interactions. researchgate.net By calculating these parameters for 2H,3H- nih.govnih.govdioxino[2,3-g]isoquinoline and its derivatives, researchers can predict their relative stability and reactivity, guiding the synthesis and application of these compounds. Computational studies can also predict regioselectivity in chemical reactions, as demonstrated in the regioselective annulation reactions of quinoline (B57606) derivatives. mdpi.com

Future Directions and Challenges in Dioxinoisoquinoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on the following areas:

Catalytic Systems: The exploration of novel catalysts, including transition metals and organocatalysts, could facilitate more direct and atom-economical routes to the dioxinoisoquinoline core. For instance, borrowing from the synthesis of related quinoline (B57606) scaffolds, the use of recyclable catalysts could present a sustainable alternative. researchgate.net

One-Pot Reactions: Designing multi-component reactions (MCRs) where several chemical bonds are formed in a single operation without isolating intermediates would significantly enhance synthetic efficiency. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and flow chemistry techniques can offer advantages such as reduced reaction times, improved yields, and safer handling of reactive intermediates. chemistryjournals.netresearchgate.net

Renewable Starting Materials: A long-term goal is to develop synthetic pathways that utilize renewable feedstocks, moving away from a reliance on petrochemical sources. chemistryjournals.net

Exploration of Novel Reactivity and Chemical Transformations

The chemical reactivity of the 2H,3H- nih.govchemistryjournals.netdioxino[2,3-g]isoquinoline ring system is largely uncharted territory. A thorough understanding of its reactivity is crucial for the synthesis of diverse derivatives with a wide range of potential applications.

Key areas for future investigation include:

Functionalization of the Heterocyclic Core: Developing methods for the selective functionalization of both the dioxin and isoquinoline (B145761) rings will be essential. This includes electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the dioxinoisoquinoline scaffold under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new and complex molecular architectures.

Cycloaddition Reactions: The exploration of cycloaddition reactions involving the isoquinoline part of the molecule could be a fruitful avenue for constructing more complex polycyclic systems.

Advancements in Stereocontrol and Enantioselective Synthesis

For many biological applications, the stereochemistry of a molecule is critical. The development of methods for the stereocontrolled and enantioselective synthesis of 2H,3H- nih.govchemistryjournals.netdioxino[2,3-g]isoquinoline derivatives will be a significant milestone. This is particularly important if chiral centers are introduced into the dioxin ring or on substituents.

Future research in this area should focus on:

Chiral Catalysis: The use of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, to induce asymmetry in the formation of the heterocyclic core or in subsequent functionalization steps.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the dioxinoisoquinoline scaffold with predefined stereochemistry.

Resolution of Racemates: Developing efficient methods for the separation of enantiomers, such as chiral chromatography or diastereomeric salt formation.

While direct research on the enantioselective synthesis of 2H,3H- nih.govchemistryjournals.netdioxino[2,3-g]isoquinoline is limited, advancements in the synthesis of other chiral heterocyclic systems, such as aziridines, can provide valuable insights and methodologies. nih.gov

Application of Advanced Computational Methods for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. The application of these methods to the study of 2H,3H- nih.govchemistryjournals.netdioxino[2,3-g]isoquinoline can accelerate research and provide valuable insights that are difficult to obtain through experimental work alone.

Future applications of computational methods include:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, predict the regioselectivity and stereoselectivity of chemical transformations, and elucidate reaction mechanisms.

Structure-Activity Relationship (SAR) Studies: For derivatives with potential biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling can help in understanding the relationship between molecular structure and biological activity, guiding the design of more potent compounds. researchgate.net

In Silico Screening: Virtual screening of libraries of dioxinoisoquinoline derivatives against biological targets can help to identify promising candidates for further experimental investigation. researchgate.net

For instance, computer-aided molecular modeling has been successfully applied to study the interactions of related dioxino[2,3-f]quinazoline derivatives with biological targets. researchgate.net

Expanding the Chemical Scope of Dioxinoisoquinoline Derivatization

The synthesis of a diverse library of 2H,3H- nih.govchemistryjournals.netdioxino[2,3-g]isoquinoline derivatives is essential for exploring their potential in various applications. Expanding the scope of derivatization will allow for the fine-tuning of their physicochemical and biological properties.

Future efforts in this area should be directed towards:

Introduction of a Wide Range of Substituents: Developing synthetic methods that allow for the introduction of a diverse array of functional groups at various positions of the dioxinoisoquinoline scaffold.

Synthesis of Fused-Ring Systems: Exploring reactions that lead to the annulation of additional rings onto the dioxinoisoquinoline core, creating more complex and rigid molecular architectures.

Preparation of Analogs with Different Heteroatoms: Investigating the synthesis of analogs where the oxygen atoms in the dioxin ring or the nitrogen atom in the isoquinoline ring are replaced by other heteroatoms, which could lead to compounds with novel properties.

The synthesis of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives bearing other heterocyclic moieties demonstrates a successful strategy for expanding the chemical diversity of related isoquinoline systems. mdpi.com

Q & A

Basic: What are the key synthetic routes for preparing 2H,3H-[1,4]dioxino[2,3-g]isoquinoline derivatives?

Methodological Answer:
The compound is typically synthesized via Pictet-Spengler cyclization or acid-catalyzed condensation of phenethylamine derivatives with substituted aldehydes. For example:

  • Step 1: React 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine with 3,4,5-trimethoxybenzaldehyde in benzene under argon, heated to reflux with a Dean-Stark trap to remove water (4–16 hours) .
  • Step 2: Acidic workup (e.g., H₃PO₄ or HCl) to cyclize intermediates, followed by NaOH quenching and purification via silica gel chromatography (hexane/EtOAc gradients) .
  • Yield Optimization: Scaling reactions (e.g., from 0.84 mmol to 2.4 g) can improve yields (40% → 55%) by minimizing side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, δ 3.75 ppm (singlet for OCH₃ groups) and δ 4.13 ppm (multiplet for dioxane CH₂) .
  • IR Spectroscopy: Peaks at ~3100 cm⁻¹ (N-H stretch), 1589 cm⁻¹ (aromatic C=C), and 1125 cm⁻¹ (C-O in dioxane) validate functional groups .
  • HPLC: Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>95%) and resolve diastereomers .

Advanced: How can researchers address low yields during scaled-up synthesis?

Methodological Answer:
Yield discrepancies (e.g., 40% vs. 55% at scale) may arise from:

  • Incomplete Aldehyde Consumption: Monitor via TLC (Rf = 0.80 for aldehyde vs. 0.30 for product). Prolong reaction times or increase acid catalyst (e.g., H₃PO₄) to drive cyclization .
  • Purification Losses: Replace column chromatography with recrystallization (e.g., diethyl ether) for solids .
  • Side Reactions: Use inert atmospheres (argon) and dry solvents to suppress oxidation or hydrolysis .

Advanced: What oxidation methods convert hexahydro derivatives to isoquinoline analogs?

Methodological Answer:

  • Catalytic Oxidation: Use 10% Pd/C in decahydronaphthalene under reflux to dehydrogenate hexahydro intermediates (e.g., compound 810 ). Monitor via TLC (Rf shift from 0.30 to 0.80) .
  • Alternative Oxidants: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at 0°C can selectively oxidize without over-oxidizing methoxy groups .

Advanced: How do structural modifications influence antitumor activity?

Methodological Answer:

  • Trimethoxyaryl Substituents: Enhance cytotoxicity by improving DNA intercalation (e.g., compound 8 vs. non-substituted analogs) .
  • Dioxane Ring Rigidity: Restricts conformational flexibility, increasing binding affinity to topoisomerase II. Compare IC₅₀ values of dihydro vs. fully aromatic analogs .
  • Method for Testing: Use MTT assays on HeLa cells, with doxorubicin as a positive control .

Advanced: What strategies resolve conflicting spectral data in structural elucidation?

Methodological Answer:

  • Overlapping Peaks in NMR: Employ 2D-COSY or HSQC to resolve aromatic proton coupling (e.g., distinguish H-5 and H-8 in isoquinoline core) .
  • Ambiguous Mass Spec Data: Use high-resolution MS (HRMS-ESI) to differentiate isomers. For example, C₁₇H₁₃NO₂S (theoretical [M+H]⁺ = 296.0689) .
  • X-ray Crystallography: Resolve disputes (e.g., dioxane vs. tetrahydrofuran ring conformations) by growing single crystals in EtOAc/hexane .

Advanced: How is this compound applied in materials science beyond pharmacology?

Methodological Answer:

  • OLED Emitters: Derivatives like benzo[5,6][1,4]dioxino[2,3-g]quinoxaline exhibit thermally activated delayed fluorescence (TADF) . Key steps:
    • Synthesize via Suzuki coupling of dioxino-isoquinoline with phenoxazine donors.
    • Characterize photoluminescence (PL) at 556 nm and electroluminescence (EL) in undoped OLEDs (max brightness: 28,000 cd/m²) .
  • Charge Transport: Measure drift mobility (~10⁻³ cm²/V·s) using space-charge-limited current (SCLC) models .

Advanced: What mechanistic insights explain cyclization regioselectivity?

Methodological Answer:

  • Acid-Catalyzed Pathways: Protonation of the imine intermediate directs cyclization to the C-6 position (vs. C-1), confirmed by trapping with NaBH₄ to isolate diastereomers .
  • Steric Effects: Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) favor endo transition states , reducing strain in the dioxane ring .
  • Computational Validation: DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways .

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